molecular formula C8H7N5O2 B2558694 2-Methyl-5-(3-nitrophenyl)-2H-tetrazole CAS No. 69790-73-4

2-Methyl-5-(3-nitrophenyl)-2H-tetrazole

Cat. No. B2558694
CAS RN: 69790-73-4
M. Wt: 205.177
InChI Key: NHHGYZUVVIVJSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5-(3-nitrophenyl)-2H-tetrazole is a chemical compound that belongs to the class of tetrazoles. It is a highly reactive and explosive compound that has been widely studied for its potential applications in various fields of science. In

Scientific Research Applications

Synthesis and Crystal Structure

2-Methyl-5-(3-nitrophenyl)-2H-tetrazole is a compound with interesting structural and synthetic properties. For example, the synthesis of a similar compound, N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, showcased the intricate crystal structure and interaction with cyclooxygenase-2 enzyme, although it showed no inhibition potency for the enzyme (Al-Hourani et al., 2016).

Energetic Materials and Detonation Properties

Derivatives of this compound have been investigated for their potential as energetic materials. Notably, neutral 5-nitrotetrazoles have been characterized for their initiation ease and low environmental pollution, offering performances comparable to common secondary explosives (Klapötke et al., 2009). Additionally, the synthesis of N-CH2-C linkage bridged energetic compounds using a 2-(5-nitro-2H-tetrazol-2-yl)acetonitrile base has led to substances with excellent detonation performances and thermal stabilities, indicating their potential use as melt cast materials (Zhang et al., 2021).

Reactivity and Functionalization

The reactivity of this compound derivatives has been a subject of extensive research. Studies have explored the reactions of 5-methylsulfinyl-1-(4-nitrophenyl)tetrazole with various nitrogen-centered nucleophiles, revealing the compound's versatile reactivity for synthesizing new medical agents (Egorova et al., 2005).

Corrosion Inhibition

Another application of this compound derivatives is in corrosion inhibition. For instance, 1-(4-nitrophenyl)-5-amino-1H-tetrazole has shown promise as an inhibitor for the corrosion of stainless steel in acidic media, with its adsorption on the metal surface following the Langmuir adsorption model (Ehsani et al., 2014).

properties

IUPAC Name

2-methyl-5-(3-nitrophenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5O2/c1-12-10-8(9-11-12)6-3-2-4-7(5-6)13(14)15/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHGYZUVVIVJSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Nitro-(1H-tetrazol-5-yl)benzene (0.99 g) was added at 0° C. to a magnetically stirred suspension of sodium hydride (243 mg, 60% oil dispersion) in 50 ml of dry tetrahydrofuran. The reaction mixture was stirred for 15 minutes and then iodomethane was added in 6 increments of 0.5 ml over a 3 hour period. The reaction mixture was concentrated in vacuo and the residue was partitioned between water (50 ml) and ethyl acetate. The aqueous layer was extracted (2×15 ml) with ethyl acetate and the combined organic extracts were washed with brine, dried, and concentrated. The title compound was obtained as a solid after flash chromatography on silica gel (chloroform-methanol, 95:5).
Quantity
0.99 g
Type
reactant
Reaction Step One
Quantity
243 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.